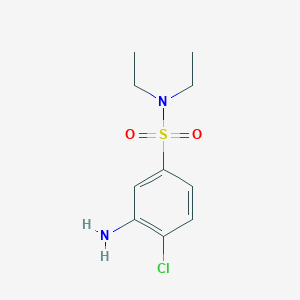

3-amino-4-chloro-N,N-diethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-4-chloro-N,N-diethylbenzenesulfonamide is a chemical compound with the molecular formula C10H15ClN2O2S and a molecular weight of 262.76 g/mol . It is a sulfonamide derivative, characterized by the presence of an amino group, a chloro substituent, and diethyl groups attached to the sulfonamide moiety. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

The synthesis of 3-amino-4-chloro-N,N-diethylbenzenesulfonamide involves several steps. One common method includes the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with diethylamine under controlled conditions . The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product with high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

3-amino-4-chloro-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form corresponding amines.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines or Schiff bases.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-amino-4-chloro-N,N-diethylbenzenesulfonamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-amino-4-chloro-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents . The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

3-amino-4-chloro-N,N-diethylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

Sulfamethoxazole: A widely used antibiotic that also inhibits dihydropteroate synthase.

Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.

Sulfacetamide: Used in ophthalmic solutions to treat bacterial eye infections.

Compared to these compounds, this compound may have unique properties due to its specific substituents, which can influence its reactivity, solubility, and biological activity .

Biologische Aktivität

3-Amino-4-chloro-N,N-diethylbenzenesulfonamide (CAS No. 71794-12-2) is a sulfonamide derivative with potential biological activity. This compound is characterized by its molecular formula C10H15ClN2O2S and a molecular weight of 262.76 g/mol. It has garnered attention in various fields, including medicinal chemistry and proteomics research, due to its structural properties and potential therapeutic applications.

The compound features an amino group, a chloro substituent, and a diethyl sulfonamide moiety, which are critical for its biological activity. The presence of these functional groups allows for diverse chemical reactivity, including nucleophilic substitutions and potential interactions with biological macromolecules.

While the specific mechanism of action for this compound has not been fully elucidated, sulfonamides generally act by inhibiting key enzymes involved in bacterial folate synthesis. This inhibition disrupts the production of nucleic acids and proteins in bacteria, leading to bacteriostatic effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A comparative study demonstrated that this compound shows activity against various Gram-positive and Gram-negative bacteria. Its efficacy can be compared to other sulfonamides such as sulfamethoxazole and sulfadiazine, which are well-documented antibiotics.

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |

| Sulfamethoxazole | Antibiotic | Various bacterial infections |

| Sulfadiazine | Antibiotic | Bacterial infections |

Proteomics Research Applications

In proteomics, this compound is utilized to study protein interactions and functions. Its ability to modify protein structures can provide insights into cellular mechanisms and disease pathways. The compound's role as a protease inhibitor may also be explored in the context of cancer research.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various sulfonamides, including this compound, against resistant strains of Staphylococcus aureus. Results indicated that this compound exhibited promising inhibitory concentrations comparable to established antibiotics .

- Inhibition of Folate Synthesis : In vitro assays demonstrated that this compound effectively inhibited dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition was quantified using spectrophotometric methods to measure growth inhibition .

Safety and Toxicology

Safety data suggest that this compound may pose risks if ingested or if it comes into contact with skin. Toxicological assessments are necessary to evaluate its safety profile in therapeutic applications.

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLJZSHHIYIYJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389536 |

Source

|

| Record name | 3-amino-4-chloro-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71794-12-2 |

Source

|

| Record name | 3-amino-4-chloro-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.